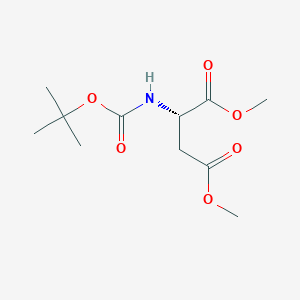

Boc-Asp(Ome)-Ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXUYFITVOWQNH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451393 | |

| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55747-84-7 | |

| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Asp(OMe)-OMe: A Strategic Building Block in Peptide Synthesis

Introduction: Navigating the Challenges of Aspartic Acid in Peptide Synthesis

In the precise and demanding field of peptide synthesis, the incorporation of aspartic acid (Asp) residues presents a significant challenge due to the propensity of its side-chain carboxyl group to initiate side reactions. The most notorious of these is the formation of aspartimide, a cyclic imide intermediate that can lead to a mixture of desired α-peptides, undesired β-peptides, and racemized products. This side reaction not only complicates purification but can also compromise the biological activity of the final peptide. Therefore, the strategic selection of protecting groups for both the α-amino and the side-chain carboxyl functions of aspartic acid is paramount to the success of the synthesis.

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-aspartic acid dimethyl ester, commonly referred to as Boc-Asp(OMe)-OMe. This derivative, with its unique protection scheme, offers a potential solution to mitigate the challenges associated with aspartic acid incorporation. We will delve into its chemical properties, structure, a representative synthesis protocol, and its strategic application in peptide chemistry, with a particular focus on the rationale behind its design to prevent undesirable side reactions.

Chemical Properties and Structure of this compound

This compound is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and both the α-carboxyl and the side-chain β-carboxyl groups are protected as methyl esters (OMe).

Structure:

An In-depth Technical Guide to the Function of Boc-Asp(Ome)-Ome in Peptide Synthesis

Introduction: The Imperative of Control in Peptide Synthesis

In the intricate field of peptide synthesis, the ultimate goal is the precise, stepwise assembly of amino acids into a defined sequence. This endeavor is fundamentally a challenge of chemical selectivity. With each amino acid possessing at least two reactive functional groups—an amine and a carboxylic acid—and many featuring reactive side chains, uncontrolled polymerization is an ever-present risk. The strategic use of protecting groups is, therefore, not merely a convenience but the foundational principle upon which modern peptide synthesis is built.[1][2]

This guide provides a deep dive into the function and application of a specific, fully protected amino acid derivative: Boc-Asp(Ome)-Ome . We will deconstruct its molecular architecture, elucidate its role within the broader context of solid-phase peptide synthesis (SPPS), and critically analyze how its unique protection scheme addresses one of the most persistent challenges in the synthesis of aspartic acid-containing peptides.

Deconstructing the Molecule: A Trifecta of Protection

This compound, or N-(tert-butyloxycarbonyl)-L-aspartic acid α,β-dimethyl ester, is a derivative of aspartic acid where all three of its reactive functional groups are temporarily masked.[3][4] Understanding the role of each protecting group is crucial to grasping its function.

-

N-α-Boc (tert-butyloxycarbonyl) Group: This carbamate-based group protects the α-amino function of the aspartic acid backbone.[5] The Boc group is the cornerstone of the "Boc/Bzl" protection strategy. Its key characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide synthesis without disturbing other, more robust protecting groups.[6][7][8]

-

α-Ome (α-methyl ester) Group: This group protects the α-carboxylic acid, the very site that will form a peptide bond with the next amino acid in the sequence. In the context of this compound as a standalone reagent, this protection prevents self-polymerization. For incorporation into a growing peptide chain, the α-carboxyl group must first be deprotected or, more commonly, one would start with Boc-Asp(Ome)-OH to activate the free α-carboxyl for coupling. However, the fully protected this compound is a stable intermediate and finds use in specific solution-phase strategies.

-

β-Ome (β-methyl ester) Group: This ester protects the carboxylic acid function on the side chain of aspartic acid. This is arguably the most critical feature for mitigating unwanted side reactions. The choice of the side-chain protecting group for aspartic acid is a pivotal decision in any peptide synthesis strategy, directly impacting the purity and yield of the final product.

Caption: Structure of this compound highlighting its three protecting groups.

The Primary Role: A Building Block in Boc-SPPS

The Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS) utilizes the principle of graded acid lability. The temporary N-α-Boc group is removed with moderate acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based, hence "Bzl") and the resin linker require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[7][8][9]

A derivative like Boc-Asp(OMe)-OH (with a free α-carboxyl group) is the direct precursor used for incorporation. The synthesis cycle follows a validated, repetitive workflow.

Experimental Protocol: Incorporation of Boc-Asp(OMe)-OH in Boc-SPPS

-

Resin Preparation: Start with the peptide-resin, which has a free N-terminal amine from the previously coupled amino acid. Swell the resin in a suitable solvent like Dichloromethane (DCM).

-

Boc Deprotection (of the growing chain):

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[6] This cleaves the Boc group from the N-terminal amino acid of the growing peptide chain, exposing a new amine for the next coupling reaction.

-

The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to release the free amine.[6]

-

Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% Diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt.

-

-

Coupling of Boc-Asp(OMe)-OH:

-

In a separate vessel, pre-activate Boc-Asp(OMe)-OH (typically 3-5 equivalents relative to resin loading). A common activation method is the use of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7]

-

Add the activated amino acid solution to the washed, neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the ninhydrin (Kaiser) test to confirm the absence of free primary amines.[10]

-

-

Washing: After coupling is complete, wash the resin extensively with DCM and DMF to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

Caption: Workflow for incorporating Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis.

Data Summary: Typical Reaction Parameters

| Step | Reagent/Solvent | Concentration | Time | Efficacy |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% | 20-30 min | >99%[6] |

| Neutralization | Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) | 5-10% | 2 x 1 min | Quantitative |

| Coupling | Boc-Asp(OMe)-OH + DIC/HOBt in DMF/DCM | 3-5 eq. | 1-2 hours | >99% |

The Critical Advantage: Mitigating Aspartimide Formation

The synthesis of peptides containing aspartic acid is frequently plagued by a notorious side reaction: aspartimide (Asi) formation.[11] This issue is particularly pronounced in the widely used Fmoc/tBu synthesis strategy, where the repetitive use of a base (typically piperidine) to remove the Fmoc group catalyzes the side reaction.[12][13]

The Mechanism of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization. The backbone amide nitrogen following the aspartic acid residue acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester.[13][14] This forms a five-membered succinimide ring and releases the side-chain protecting group's alcohol. This side reaction is highly sequence-dependent, occurring most readily at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[13][14]

Caption: Mechanism of aspartimide formation leading to undesirable side products.

Consequences of Aspartimide Formation

The formation of the aspartimide intermediate is highly detrimental for several reasons:

-

Chain Termination: The cyclic imide can be unreactive to subsequent coupling steps. In Fmoc synthesis, it can also lead to the formation of piperazine-2,5-diones, causing significant chain termination.[11]

-

Formation of β-Peptides: The succinimide ring can be opened by nucleophiles (like water or piperidine). This ring-opening is not regioselective and predominantly yields the thermodynamically more stable β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[12][15] These β-aspartyl peptides are often nearly impossible to separate from the desired α-aspartyl product by HPLC.[15]

-

Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-aspartic acid into the peptide, a hidden impurity with identical mass.[15]

The Role of β-Methyl Ester Protection

While no ester-based protecting group can completely eliminate aspartimide formation, the choice of group is critical.[12] In Fmoc chemistry, bulky protecting groups like 3-methylpent-3-yl (OMpe) or trialkylcarbinol-based esters are employed to sterically hinder the nucleophilic attack of the backbone amide.[16][17][18][19]

In the Boc/Bzl strategy , the key advantage is the avoidance of repetitive base treatment . The entire synthesis is conducted under acidic or neutral conditions until the final cleavage. This inherently suppresses the primary catalyst for aspartimide formation.[12] The β-methyl ester in Boc-Asp(OMe)-OH is sufficiently stable to the mildly acidic conditions of Boc deprotection and provides reliable protection throughout the synthesis.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved with a strong, anhydrous acid.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) is the most common reagent. Alternatives include Trifluoromethanesulfonic acid (TFMSA).[7][8]

-

Conditions: The cleavage is performed at low temperatures (e.g., 0 °C) for approximately 1-2 hours in the presence of scavengers (like anisole) to trap the reactive carbocations generated from the protecting groups.

-

Outcome: This single, harsh step removes the β-methyl ester from the aspartic acid side chain, the α-methyl ester from the C-terminus (if applicable), and all other acid-labile side-chain protecting groups, yielding the final, deprotected crude peptide.

Conclusion

This compound and its corresponding free-acid derivative, Boc-Asp(Ome)-OH, are highly effective and strategic building blocks for peptide synthesis. Their function is defined by a robust, three-point protection strategy that enables their controlled incorporation into a growing peptide chain. The use of the N-α-Boc group places this reagent squarely within the Boc/Bzl synthesis workflow, a strategy that inherently minimizes the risk of base-catalyzed aspartimide formation. By protecting the aspartic acid side chain with a stable methyl ester, researchers can circumvent one of the most problematic side reactions in the field, leading to higher purity, improved yields, and greater confidence in the structural integrity of the final synthetic peptide.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. biosynth.com [biosynth.com]

- 3. This compound [myskinrecipes.com]

- 4. peptide.com [peptide.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. digital.csic.es [digital.csic.es]

- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.iris-biotech.de [media.iris-biotech.de]

- 14. researchgate.net [researchgate.net]

- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Boc-Asp(Ome)-Ome

This guide provides a comprehensive technical overview of the critical physicochemical properties of Nα-(tert-Butoxycarbonyl)-L-α-aspartyl(β-methyl ester)-L-methionine methyl ester, hereafter referred to as Boc-Asp(Ome)-Ome. Intended for researchers, scientists, and professionals in drug development and peptide chemistry, this document delves into the solubility and stability characteristics of this protected dipeptide, offering both theoretical insights and practical experimental frameworks.

Introduction: The Significance of Physicochemical Profiling in Peptide Synthesis

This compound is a protected dipeptide intermediate crucial in the stepwise synthesis of more complex peptide structures. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the N-terminus, while the methyl esters on the aspartic acid side chain and the C-terminus of methionine prevent unwanted side reactions.[1][2][3] The successful synthesis, purification, and formulation of peptides containing this sequence are fundamentally dependent on a thorough understanding of the solubility and stability of this intermediate. Inadequate solubility can hinder reaction kinetics and purification efficiency, while instability can lead to the formation of impurities, compromising the final product's purity and yield.

This guide will provide a detailed exploration of the anticipated solubility and stability profile of this compound, grounded in the known behavior of its constituent amino acids and protecting groups. Furthermore, it will lay out robust, self-validating protocols for the experimental determination of these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Data | Source |

| Molecular Formula | C₁₆H₂₈N₂O₇S | Calculated |

| Molecular Weight | 392.47 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted[1] |

| Melting Point | To be determined experimentally | - |

| Storage Conditions | 2-8°C, dry and sealed | Recommended[2] |

Section 1: Solubility Profile

The solubility of a peptide intermediate like this compound is a critical determinant of its utility in both solution-phase and solid-phase peptide synthesis. The presence of the lipophilic Boc group and two methyl esters suggests a preference for organic solvents over aqueous media.[1]

Predicted Solubility

Based on its chemical structure, this compound is anticipated to be readily soluble in a range of polar aprotic and non-polar organic solvents. The bulky, non-polar Boc group and the methyl esters reduce the molecule's ability to form hydrogen bonds with water, leading to predicted low aqueous solubility.

-

High Solubility Expected: Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol.[1]

-

Moderate to Low Solubility Expected: Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate.

-

Poor Solubility Expected: Water, Hexanes, Diethyl ether.

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for quantitatively assessing the solubility of this compound in various solvents. This method is based on the isothermal shake-flask method, a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically and synthetically relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMF, DMSO, DCM.

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the shaking period, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution.

-

Data Presentation: Solubility of this compound

The results of the solubility study should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | To be determined |

| PBS (pH 7.4) | 25 | To be determined |

| 0.1 M HCl | 25 | To be determined |

| 0.1 M NaOH | 25 | To be determined |

| Methanol | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| N,N-Dimethylformamide | 25 | To be determined |

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Section 2: Stability Profile

The chemical stability of this compound is paramount for ensuring its integrity during synthesis, purification, and storage. Degradation can lead to the formation of impurities that are difficult to separate and can interfere with subsequent reaction steps. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5][6]

Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation under various conditions:

-

Acid-catalyzed Hydrolysis: The Boc group is designed to be labile to strong acids.[7] Additionally, the ester linkages can undergo hydrolysis under acidic conditions, although this is generally slower than the cleavage of the Boc group.

-

Base-catalyzed Hydrolysis: The methyl ester groups are susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylates. The amide bond can also be cleaved under strong basic conditions.

-

Aspartimide Formation: A common side reaction in peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate, particularly under basic or acidic conditions.[8] This can lead to a mixture of α- and β-aspartyl peptides.

-

Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and, under stronger conditions, methionine sulfone.

-

Thermal Degradation: Elevated temperatures can accelerate all of the above degradation pathways.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound to assess its intrinsic stability.[4][5][9][10]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which this compound is soluble and stable (e.g., Acetonitrile/Water mixture)

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, by a suitable analytical method, such as reverse-phase HPLC with both UV and mass spectrometric detection (LC-MS).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

-

Use the mass spectrometry data to tentatively identify the structures of the major degradation products.

-

The extent of degradation should ideally be in the range of 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

-

Data Presentation: Forced Degradation Study Summary

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |

| Acidic Hydrolysis | 1 M HCl | 60°C | To be determined | Asp(Ome)-Ome, Boc-Asp-Ome, Asp-Ome |

| Basic Hydrolysis | 1 M NaOH | Room Temp | To be determined | Boc-Asp(OH)-Ome, Boc-Asp(Ome)-OH, Aspartimide |

| Oxidation | 3% H₂O₂ | Room Temp | To be determined | Boc-Asp(Ome)-Met(O)-Ome |

| Thermal | - | 80°C | To be determined | Mixture of hydrolytic and other degradants |

| Photolytic | ICH Q1B | 25°C | To be determined | To be determined |

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in peptide synthesis and for the development of robust manufacturing processes. This guide has provided a predictive assessment of these properties based on the compound's chemical structure and has detailed the necessary experimental protocols for their definitive determination. The provided frameworks for solubility testing and forced degradation studies will enable researchers to generate the critical data needed to optimize reaction conditions, select appropriate purification methods, and establish suitable storage conditions, ultimately ensuring the quality and purity of the final peptide product.

References

- 1. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]

- 10. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

An In-depth Technical Guide on the Role of Methyl Ester Protection in Aspartic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid (Asp), with its β-carboxylic acid side chain, presents unique challenges in chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). The propensity of this side chain to induce intramolecular cyclization, leading to the formation of aspartimide and subsequent side products, necessitates a robust protection strategy. This guide provides a comprehensive technical overview of the use of methyl esters as a protecting group for the aspartic acid side chain. We will delve into the causality behind its application, the mechanistic intricacies of the associated side reactions, and field-proven methodologies to mitigate these challenges. This document serves as a critical resource for researchers aiming to optimize peptide synthesis and other complex molecular constructions involving aspartic acid.

The Challenge of the Aspartic Acid Side Chain

In peptide synthesis, the ultimate goal is the sequential and controlled formation of amide bonds. The trifunctional nature of aspartic acid, possessing an α-amino group, an α-carboxylic acid group, and a β-carboxylic acid group, requires a sophisticated protection scheme.[1] While the α-amino and α-carboxyl groups are temporarily protected and deprotected during chain elongation, the side-chain carboxyl group must remain shielded until the final steps of the synthesis to prevent unwanted reactions.[2][3]

The primary challenge arises during the base-catalyzed removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group in SPPS.[4] The liberated backbone nitrogen of the preceding amino acid can act as a nucleophile, attacking the electrophilic carbonyl of the aspartic acid side-chain ester. This intramolecular reaction leads to the formation of a five-membered succinimide ring, known as aspartimide.[5][6] Aspartimide formation is a critical bottleneck as it can lead to:

-

α- to β-rearrangement: The aspartimide ring can be opened by nucleophiles (such as piperidine used for Fmoc deprotection or water) at either of the two carbonyl carbons, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[7]

-

Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, resulting in the incorporation of D-aspartic acid into the peptide sequence.[6]

-

Chain termination: The formation of the stable aspartimide ring can prevent further peptide chain elongation.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the reduced steric hindrance of the subsequent residue.[8]

Methyl Ester as a Side-Chain Protecting Group: Rationale and Limitations

The methyl ester (OMe) is one of the simplest and earliest protecting groups employed for the β-carboxylic acid of aspartic acid. Its use is primarily historical and in specific solution-phase applications.[9] The rationale for its use stems from its relative stability under certain conditions and the availability of straightforward methods for its introduction.

However, in the context of modern Fmoc-based SPPS, the methyl ester is generally considered a suboptimal choice due to its high susceptibility to base-catalyzed aspartimide formation.[10] The small size of the methyl group offers minimal steric hindrance to the intramolecular cyclization reaction.

When is Methyl Ester Protection still considered?

Despite its drawbacks in Fmoc-SPPS, methyl ester protection of aspartic acid finds utility in:

-

Solution-Phase Peptide Synthesis: In solution-phase synthesis, where reaction conditions can be more finely controlled, the methyl ester can be a viable option, particularly when base-mediated deprotection steps are avoided or carefully managed.[9]

-

Specific Synthetic Strategies: In certain synthetic routes, such as the synthesis of the artificial sweetener Aspartame, the methyl ester is an integral part of the final product structure.[11]

-

Boc-Based SPPS: In tert-butyloxycarbonyl (Boc) based SPPS, which utilizes acidic conditions for Nα-deprotection, the risk of base-catalyzed aspartimide formation is circumvented. However, other acid-catalyzed side reactions can still occur.

The Criticality of Orthogonal Protection

A successful peptide synthesis strategy hinges on the principle of orthogonality , where different protecting groups can be removed under distinct conditions without affecting others.[1][12] For instance, in Fmoc-SPPS, the Nα-Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile (e.g., tert-butyl esters). This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected. The methyl ester does not fit seamlessly into this orthogonal scheme due to its lability under the basic conditions used for Fmoc removal.

The Mechanism of Aspartimide Formation

Understanding the mechanism of aspartimide formation is crucial for devising effective mitigation strategies. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid during the Fmoc-deprotection step with piperidine.[8]

Figure 1: Mechanism of Aspartimide Formation.

The resulting nucleophilic nitrogen attacks the side-chain carbonyl of the aspartic acid methyl ester, leading to a five-membered succinimide ring. This aspartimide intermediate is then susceptible to nucleophilic attack by piperidine or residual water, which can open the ring to form either the desired α-aspartyl peptide or the undesired β-aspartyl peptide.[7]

Mitigation Strategies for Aspartimide Formation

Given the significant drawbacks associated with aspartimide formation, numerous strategies have been developed to minimize this side reaction, largely focusing on replacing the methyl ester with more suitable protecting groups.

Sterically Hindered Ester Protecting Groups

The most common and effective strategy is to increase the steric bulk of the side-chain ester protecting group.[13] This sterically hinders the approach of the backbone amide nitrogen, thereby disfavoring the intramolecular cyclization.

| Protecting Group | Structure | Relative Aspartimide Formation (%) |

| Methyl (OMe) | -CH₃ | High |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Moderate |

| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Low |

| 2,4-dimethyl-3-pentyl | -CH(CH(CH₃)₂)₂ | Very Low[14] |

| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Extremely Low |

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and their Propensity for Aspartimide Formation. Data is compiled from multiple sources and represents a qualitative trend.[15][16]

The tert-butyl (OtBu) ester is the most widely used protecting group for the aspartic acid side chain in Fmoc-SPPS.[5] While it offers a significant improvement over the methyl ester, it may not be sufficient for particularly aspartimide-prone sequences.[6] In such cases, even bulkier and more flexible protecting groups like OMpe and OBno provide superior protection.[17]

Non-Ester-Based Protecting Groups

To completely eliminate the possibility of ester-related side reactions, non-ester-based protecting groups have been developed. These include:

-

Acyl Hydrazides: These protecting groups, such as Boc-hydrazide, can be removed under specific conditions that are orthogonal to standard SPPS chemistry.[5]

-

Cyanosulfurylides (CSY): This class of protecting groups masks the carboxylic acid as a stable C-C ylide, which is not susceptible to nucleophilic attack. Deprotection requires an oxidative step.[5][18]

Backbone Protection

Another highly effective strategy involves the protection of the backbone amide nitrogen of the aspartic acid residue itself. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) prevent the deprotonation of the amide nitrogen, thereby inhibiting the initial step of aspartimide formation.[13] This is often employed by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for particularly challenging sequences.[15]

Experimental Protocols

Synthesis of N-α-Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH)

This protocol outlines a general procedure for the preparation of Fmoc-Asp(OMe)-OH.

Materials:

-

H-Asp(OMe)-OH (L-Aspartic acid β-methyl ester)

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve H-Asp(OMe)-OH (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the H-Asp(OMe)-OH solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization from ethyl acetate/hexane or by column chromatography.

Figure 2: Workflow for the Synthesis of Fmoc-Asp(OMe)-OH.

Deprotection of the Methyl Ester

The removal of the methyl ester from the aspartic acid side chain typically requires harsh conditions that are often incompatible with the integrity of the peptide.

-

Saponification: Treatment with a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent can hydrolyze the ester. However, this can also lead to racemization and other side reactions.[19]

-

Acid Hydrolysis: Strong acidic conditions can also cleave the methyl ester, but this will also remove most other acid-labile protecting groups and can lead to peptide degradation.[11]

-

Enzymatic Cleavage: In specific cases, esterases can be used for a mild and selective deprotection.

A novel method for the deprotection of amino acid methyl esters involves the use of aluminum trichloride and N,N-dimethylaniline, which can be effective for N-Fmoc-protected amino acid methyl esters.[20]

Conclusion

The use of methyl ester protection for the side chain of aspartic acid is a classic strategy that has been largely superseded in modern solid-phase peptide synthesis due to its high propensity to induce aspartimide formation. This side reaction significantly compromises the yield and purity of the target peptide. A thorough understanding of the mechanism of aspartimide formation has driven the development of superior protecting groups, primarily those that offer increased steric hindrance, such as the tert-butyl and other trialkylcarbinol-based esters. For particularly challenging sequences, non-ester-based protecting groups or backbone protection strategies offer the most robust solutions. While the methyl ester may still find niche applications in solution-phase synthesis or as a permanent part of a target molecule, for the routine synthesis of aspartic acid-containing peptides, the use of bulkier and more stable protecting groups is strongly recommended to ensure the integrity and success of the synthesis.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α‐ and β‐ aspartyl peptide ester formation via aspartimide ring opening | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Aspartame - Wikipedia [en.wikipedia.org]

- 12. peptide.com [peptide.com]

- 13. biotage.com [biotage.com]

- 14. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research-collection.ethz.ch [research-collection.ethz.ch]

- 19. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]

- 20. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-Asp(Ome)-Ome safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N-tert-Butoxycarbonyl-L-aspartic Acid Dimethyl Ester (Boc-Asp(Ome)-Ome)

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a key building block in modern peptide synthesis. As researchers and drug development professionals, a foundational understanding of the chemical's properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a causal framework for the recommended procedures, grounded in the principles of chemical reactivity and risk mitigation.

Compound Profile and Application Context

N-tert-Butoxycarbonyl-L-aspartic acid dimethyl ester , abbreviated as this compound, is a derivative of the amino acid L-aspartic acid. All reactive functional groups are masked: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, while both the α-carboxyl and the side-chain β-carboxyl groups are protected as methyl esters (Ome).

The use of such protecting groups is a cornerstone of peptide chemistry.[1][2] It prevents unwanted side reactions and polymerization during the controlled, stepwise assembly of peptide chains.[1][2][3] The Boc group is a temporary protecting group typically removed under acidic conditions, while the methyl esters on the carboxyl groups offer more permanent protection, requiring harsher conditions for cleavage.[4] Understanding this chemical strategy is crucial for appreciating the compound's reactivity and stability profile.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not widely available, a thorough risk assessment can be constructed by examining data from closely related analogs, such as Boc-Asp(OMe)-OH and Boc-Asp-OMe.[5][6] The primary principle is to treat the compound with the caution afforded to any novel or sparsely studied chemical substance.

Key Potential Hazards:

-

Respiratory Tract Irritation: Like many fine organic powders, inhalation may cause respiratory irritation.[5][6]

-

Skin Irritation: Direct contact may cause skin irritation.[5][6] Prolonged or repeated exposure is not known to aggravate medical conditions, but prudent handling is advised.[5]

-

Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[5][6][7]

-

Harmful if Swallowed or Absorbed: Ingestion or significant skin absorption may be harmful.[5]

Chemical Stability and Reactivity:

-

Stability: The compound is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid strong oxidizing agents, excessive heat, and sources of ignition.[5]

-

Hazardous Decomposition Products: Upon combustion, the compound may decompose to release toxic oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[5]

The following table summarizes the critical safety information derived from analogous compounds.

| Hazard Category | Description | Recommended Action |

| Inhalation | May cause respiratory tract irritation.[5][6] | Use in a well-ventilated area or with local exhaust ventilation. Use a dust respirator. |

| Skin Contact | May cause skin irritation.[5][6] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |

| Eye Contact | May cause serious eye irritation.[5][6][7] | Wear chemical safety goggles or a face shield. |

| Ingestion | May be harmful if swallowed.[5] | Do not eat, drink, or smoke in the laboratory. Wash hands before breaks. |

| Fire/Explosion | Combustible solid. | Keep away from heat and ignition sources. Use CO₂, dry chemical, or foam extinguishers.[5] |

| Reactivity | Stable, but reacts with strong oxidizing agents.[5] | Store away from incompatible materials. |

Core Safety Protocols and Methodologies

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and rigorous handling procedures.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling powdered this compound is a certified chemical fume hood or a local exhaust ventilation system.[5] This minimizes the concentration of airborne particulates in the operator's breathing zone.

Mandatory PPE:

-

Eye Protection: Chemical splash goggles are required at all times.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use.

-

Body Protection: A full-length laboratory coat is mandatory. For larger quantities, a full suit may be considered.[5]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved dust respirator (e.g., N95) should be used.[5]

Caption: Fig 1. Mandatory PPE Sequence for Handling.

Step-by-Step Handling Protocol: Weighing and Solubilization

This protocol is designed to minimize exposure and prevent contamination.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as outlined in Figure 1.

-

Decontaminate the work surface and the analytical balance within the hood.

-

-

Weighing:

-

Retrieve the this compound container from its recommended storage location (typically refrigerated at -15°C to 5°C).[5][8] Allow it to equilibrate to room temperature before opening to prevent condensation.

-

Place a clean weigh boat on the balance and tare.

-

Carefully open the container. Using a clean, dedicated spatula, transfer the desired amount of powder to the weigh boat. Avoid creating airborne dust.

-

Securely close the primary container immediately after dispensing.

-

-

Solubilization:

-

Transfer the weighed powder into a suitable reaction vessel.

-

Add the desired solvent (e.g., DMSO, DMF) slowly to the vessel, directing the stream to the side to avoid splashing the powder.

-

If necessary, use sonication or gentle agitation to aid dissolution.[9]

-

-

Cleanup:

-

Wipe the spatula and work surface with a solvent-dampened cloth.

-

Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage, Spill Management, and Disposal

Storage

Proper storage is critical for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]

-

Temperature: Store in a refrigerator, typically between -20°C and 5°C.[5][10] Long-term storage should be at -20°C or lower.[9]

-

Location: Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill Response:

-

Small Spill: Use appropriate tools (e.g., spatula, dustpan) to carefully sweep or scoop the material into a designated waste container.[5] Avoid generating dust. Clean the area with a damp cloth.

-

Large Spill: Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves.[5] Use a shovel to place the material into a convenient waste disposal container.[5] Prevent the material from entering drains.

Caption: Fig 2. Integrated Safety Logic.

Disposal

All waste materials, including the compound itself, contaminated consumables, and empty containers, must be disposed of as chemical waste. Follow all applicable federal, state, and local environmental control regulations.[5] Do not dispose of down the drain or in regular trash.

References

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. (3S)-3-(((tert-butoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 11021202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. bachem.com [bachem.com]

- 10. medchemexpress.com [medchemexpress.com]

Navigating the Synthesis Landscape: A Technical Guide to Commercial Boc-Asp(Ome)-Ome and Its Derivatives for Peptide Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial suppliers, chemical properties, and strategic applications of Boc-protected aspartic acid methyl esters. This document provides an in-depth analysis of N-Boc-L-aspartic acid dimethyl ester (Boc-Asp(Ome)-Ome) and its more common mono-ester counterparts, offering field-proven insights into their use in peptide synthesis.

Introduction: Decoding the Nomenclature of Boc-Protected Aspartic Acid Methyl Esters

In the realm of solid-phase peptide synthesis (SPPS), the precise selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity peptides. For aspartic acid, a trifunctional amino acid, the protection of its side-chain carboxyl group is crucial to prevent side reactions. Methyl esters offer a simple and effective protecting group strategy. However, a notable ambiguity in nomenclature often confronts researchers seeking these reagents. This guide clarifies the landscape of commercially available Boc-protected aspartic acid methyl esters, focusing on the user-queried N-Boc-L-aspartic acid dimethyl ester (this compound) and its more prevalent mono-ester analogs.

A critical point of clarification is the distinction between the different commercially available forms:

-

Boc-Asp(Ome)-OH (Boc-L-aspartic acid 4-methyl ester) : The β-carboxyl group is esterified, while the α-carboxyl group remains a free acid. This is one of the most common commercially available forms.

-

Boc-Asp(OH)-OMe (N-Boc-L-aspartic acid 1-methyl ester) : The α-carboxyl group is esterified, and the β-carboxyl group is the free acid.

-

This compound (N-Boc-L-aspartic acid dimethyl ester) : Both the α- and β-carboxyl groups are esterified. While this is the derivative explicitly named in the topic, it is less commonly listed by suppliers than the mono-esters.

-

H-Asp(Ome)-Ome·HCl (L-Aspartic acid dimethyl ester hydrochloride) : Both carboxyl groups are esterified, but the α-amino group is unprotected and present as a hydrochloride salt. This is a common precursor for the synthesis of the N-Boc protected dimethyl ester.

This guide will delve into the commercial availability, synthesis, and strategic application of these derivatives, with a particular focus on mitigating common side reactions associated with aspartic acid in peptide synthesis.

Commercial Landscape: Sourcing Boc-Aspartic Acid Methyl Esters

A survey of the chemical supplier market indicates that while this compound is available, the mono-ester Boc-Asp(OMe)-OH is more widely stocked. The unprotected dimethyl ester hydrochloride is also readily accessible. Researchers should pay close attention to the CAS numbers to ensure they are purchasing the correct derivative.

| Compound Name | Common Synonyms | CAS Number | Key Suppliers |

| Boc-Asp(Ome)-OH | Boc-L-aspartic acid 4-methyl ester | 59768-74-0 | Sigma-Aldrich, BLDpharm, abcr Gute Chemie, Scimplify, Kilo Biotechnology |

| Boc-Asp(OH)-OMe | N-Boc-L-aspartic acid 1-methyl ester | 98045-03-5 | Aapptec Peptides, TCI Chemicals, Thermo Fisher Scientific |

| N-Boc-L-aspartic acid dimethyl ester | This compound | Not consistently assigned a unique CAS number | Apollo Scientific (via CymitQuimica) |

| L-Aspartic acid dimethyl ester hydrochloride | H-Asp(OMe)-OMe·HCl | 32213-95-9 | Santa Cruz Biotechnology, Sigma-Aldrich, Thermo Fisher Scientific, Parchem |

In-House Synthesis of N-Boc-L-aspartic acid dimethyl ester

Given the wider availability of its precursors, researchers may opt to synthesize N-Boc-L-aspartic acid dimethyl ester in-house. Two primary routes are presented below.

From L-Aspartic acid dimethyl ester hydrochloride

This is a straightforward N-protection of the commercially available dimethyl ester.

Figure 1: Synthesis of this compound from H-Asp(Ome)-Ome·HCl.

Protocol:

-

Dissolve L-aspartic acid-beta-methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.[1]

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride and facilitate the reaction.[1]

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.0-1.2 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature overnight.[1]

-

Concentrate the reaction solution under reduced pressure to remove the solvent.

-

Perform an aqueous work-up to remove water-soluble byproducts.

-

The final product can be purified by standard methods if necessary.

Esterification of Boc-L-aspartic acid

This method involves the esterification of the free carboxylic acid groups of Boc-L-aspartic acid. While various esterification methods exist, the use of diazomethane or TMS-diazomethane is effective for quantitative conversion to the methyl ester.

Protocol using TMS-Diazomethane:

Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve Boc-L-aspartic acid in a mixture of a non-protic solvent like diethyl ether and a small amount of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TMS-diazomethane until a persistent yellow color is observed, indicating a slight excess of the reagent.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench any remaining diazomethane by the careful addition of a few drops of acetic acid.

-

Concentrate the solution in vacuo to yield the crude dimethyl ester.

Strategic Application in Peptide Synthesis: A Comparative View

The choice between the mono- and di-esterified derivatives of Boc-Asp hinges on the specific requirements of the synthetic strategy.

-

Boc-Asp(Ome)-OH : This is the most common choice for direct use in SPPS. The free α-carboxyl group is ready for activation and coupling to the N-terminus of the growing peptide chain. The β-methyl ester provides side-chain protection throughout the synthesis.

-

This compound : This derivative is primarily used in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be coupled later. The protected α-carboxyl group prevents its participation in coupling reactions until it is selectively deprotected.

The primary challenge associated with the use of aspartic acid derivatives in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct.[2][3][4][5] This side reaction is particularly prevalent in Fmoc-based SPPS due to the basic conditions used for Fmoc deprotection.[2][5] While Boc-SPPS is less susceptible due to its acidic deprotection steps, aspartimide formation can still occur, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[6]

The use of sterically less hindered protecting groups like methyl esters can increase the propensity for aspartimide formation compared to bulkier groups like tert-butyl esters.[7][8] Therefore, careful optimization of coupling and deprotection conditions is crucial.

Detailed Experimental Protocols for Boc-SPPS

Coupling of Boc-Asp(OMe)-OH

The following protocol is a general guideline for the coupling of Boc-Asp(OMe)-OH in Boc-SPPS. Optimization may be required based on the specific peptide sequence and resin.

Figure 2: Workflow for coupling Boc-Asp(OMe)-OH in Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asp(OMe)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

Protocol:

-

Resin Swelling and Deprotection: Swell the peptide-resin in DCM, then deprotect the N-terminal Boc group using 50% TFA in DCM.[6] Perform a short pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes).[3]

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes.[3] Wash the resin again with DCM to remove excess base.

-

Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-Asp(OMe)-OH (3 equivalents relative to the resin substitution) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.[3][4]

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[3]

-

Monitoring the Reaction: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result (no color change) indicates the completion of the coupling reaction.[3]

-

Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Causality and Trustworthiness: The use of HBTU as a coupling reagent is a well-established and reliable method for efficient amide bond formation, even with sterically hindered amino acids.[3][9] Pre-activation of the amino acid ensures the formation of the reactive OBt-ester, which then rapidly acylates the free amine on the resin. The inclusion of DIEA is crucial for both the neutralization step and to facilitate the coupling reaction. Monitoring with the Kaiser test provides a self-validating system to ensure complete coupling before proceeding to the next cycle.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The methyl ester of the aspartic acid side chain will be cleaved during this process.

Cleavage Cocktail (Reagent K):

A common and robust cleavage cocktail for peptides with sensitive residues is Reagent K.[2][10]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry under a high vacuum for at least 1 hour.[2]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10-15 mL per gram of resin).[2] Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.[2]

-

Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA.[2]

-

Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[11]

-

Washing and Drying: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[2][11]

Expertise and Experience: The components of Reagent K act as scavengers for the highly reactive cationic species generated during the cleavage of protecting groups, thereby preventing modification of sensitive residues like Trp, Met, Tyr, and Cys.[10] The extended reaction time ensures complete removal of all protecting groups, including the aspartic acid methyl ester.

Conclusion

The successful incorporation of aspartic acid into synthetic peptides requires a nuanced understanding of the available protected derivatives and the potential for side reactions. While this compound is a valid chemical entity, its mono-ester counterpart, Boc-Asp(OMe)-OH, is more readily available and suitable for direct use in SPPS. By employing robust coupling protocols, diligent monitoring, and appropriate cleavage strategies, researchers can effectively utilize these building blocks to advance their work in drug discovery and development. This guide provides the foundational knowledge and practical protocols to navigate this complex synthetic landscape with confidence and scientific integrity.

References

- 1. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Practical Guide to Incorporating Boc-Asp(OMe)-OH in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This guide provides a detailed protocol and technical insights for the successful incorporation of N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) into peptide sequences using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Addressed to researchers, chemists, and professionals in peptide drug development, this document elucidates the core chemical principles, offers a step-by-step experimental workflow, and discusses critical considerations, particularly the mitigation of aspartimide formation.

Introduction: The Role and Challenges of Aspartic Acid in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into complex polypeptide chains on an insoluble resin support.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy, a classical and robust method, utilizes the acid-labile Boc group for temporary Nα-amino protection and typically more acid-stable, benzyl-type groups for side-chain protection.[3][4]

Aspartic acid (Asp) is a functionally important residue, but its inclusion in peptide sequences presents a significant synthetic challenge: aspartimide formation . This intramolecular cyclization is a notorious side reaction that can lead to a mixture of impurities, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[5][6][7]

The choice of the side-chain protecting group for the β-carboxyl function of Asp is paramount to suppressing this side reaction. While benzyl (Bzl) and cyclohexyl (cHx) esters are common, the β-methyl ester (OMe) offers an alternative with distinct chemical properties. This guide focuses specifically on the use of Boc-Asp(OMe)-OH, detailing its integration into the Boc-SPPS workflow.

The Chemistry of Aspartimide Formation in Boc-SPPS

In contrast to Fmoc-SPPS where aspartimide formation is predominantly base-catalyzed during piperidine treatment, in Boc-SPPS, the reaction is primarily acid-catalyzed.[6] While minimal formation occurs during the repetitive, mild acid deprotection cycles (TFA/DCM), it becomes a significant risk during the final, harsh acid cleavage step (e.g., with HF or TFMSA) required to release the peptide from the resin and remove side-chain protecting groups.[6][8]

The mechanism involves the protonation of the side-chain ester, which activates it for nucleophilic attack by the adjacent C-terminal backbone amide nitrogen, forming a five-membered succinimide ring.[6] The propensity for this reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible due to their steric accessibility.[9][10]

Historically, the use of the more sterically hindered cyclohexyl ester (OcHex) for Asp side-chain protection was a common strategy in Boc-SPPS to minimize this side reaction.[8] The methyl ester is less sterically bulky, and while its use requires careful consideration of the cleavage conditions, it remains a valid building block in the synthetic chemist's toolbox.

Mechanism of Acid-Catalyzed Aspartimide Formation

Caption: Acid-catalyzed aspartimide formation during Boc-SPPS cleavage.

Materials and Protocol

Reagents and Equipment

| Category | Item | Notes |

| Resins | Merrifield Resin or PAM Resin | 0.5 - 1.0 mmol/g substitution. PAM resin is more acid-stable, reducing chain loss.[9] |

| Amino Acids | N-α-Boc protected amino acids | Including Boc-Asp(OMe)-OH.[11][12] |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Peptide synthesis grade. |

| Isopropanol (IPA) | For washing. | |

| Deprotection | Trifluoroacetic acid (TFA) | Reagent grade. |

| Neutralization | N,N-Diisopropylethylamine (DIEA) | Redistilled. |

| Coupling | HBTU, HCTU, or HATU | Aminium-based coupling reagents.[13][14] |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide-based coupling reagent. | |

| HOBt (Hydroxybenzotriazole) | Additive for carbodiimide coupling to suppress racemization. | |

| Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Requires specialized apparatus (HF) or glassware (TFMSA).[3][9] |

| Scavengers (e.g., p-cresol, thioanisole) | To trap reactive cations generated during cleavage.[1] | |

| Equipment | Solid-phase peptide synthesis vessel (manual or automated) | |

| Mechanical shaker | ||

| Filtration apparatus | ||

| HF cleavage apparatus (if using HF) | ||

| Reversed-Phase HPLC system | For purification and analysis. | |

| Lyophilizer |

Boc-SPPS Workflow Visualization

Caption: General workflow for a single cycle in Boc-SPPS.

Step-by-Step Protocol

This protocol outlines a single synthesis cycle for coupling Boc-Asp(OMe)-OH to a growing peptide chain on a solid support.

Initial Setup:

-

Start with the peptide-resin which has a free N-terminal amine following the previous cycle's deprotection and neutralization steps. If this is the first coupling after the initial amino acid loading, ensure the Boc group of the first residue has been removed.

-

All steps should be performed in a well-ventilated fume hood.

Step 1: Nα-Boc Deprotection (if not already performed)

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[15]

-

Pre-wash: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes and drain.[9][15]

-

Deprotection: Add fresh 50% TFA/DCM solution (approx. 10 mL per gram of resin) and agitate for 20-30 minutes.[9][16]

-

Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid.

-

DCM (3x)

-

IPA (2x)

-

DCM (3x)

-

Step 2: Neutralization

-

Base Treatment: Add a solution of 5-10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.[2]

-

Washing: Wash the resin thoroughly with DCM (4-6x) to remove excess base. The peptide-resin now has a free primary amine ready for coupling.

Step 3: Coupling of Boc-Asp(OMe)-OH The following protocol uses HBTU, a common and efficient aminium-based coupling reagent.[14]

-

Prepare Activation Solution: In a separate vessel, dissolve Boc-Asp(OMe)-OH (3-4 equivalents relative to resin capacity) and HBTU (3-4 equivalents) in a minimal amount of DMF.

-

Pre-activation: Add DIEA (6-8 equivalents) to the amino acid/HBTU solution. Mix and allow to pre-activate for 1-5 minutes.[17]

-

Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin. Agitate the slurry at room temperature for 1-2 hours.

-

Monitoring: To check for completion, remove a small sample of resin beads, wash them thoroughly with DCM and IPA, and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates successful coupling. A positive result (blue beads) signifies incomplete reaction, and a second coupling may be required.[15]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly.

-

DMF (3x)

-

DCM (3x)

-

The resin is now ready for the deprotection step of the next cycle.

-

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. This is the most critical step for potential aspartimide formation.

High-HF Cleavage Protocol:

-

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel using a specialized, HF-resistant apparatus.

-

Drying: Dry the final peptide-resin thoroughly under high vacuum.

-

Scavengers: Place the dried resin in the HF reaction vessel. Add a scavenger mixture, such as p-cresol (1.0 mL per gram of resin).

-

Cleavage: Cool the vessel to 0°C. Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin). Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Precipitation: Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the peptide by filtration or centrifugation. Wash the pellet several times with cold ether to remove scavengers. Dry the crude peptide under vacuum.[15][18]

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | Extend coupling time to 4 hours or perform a double coupling. Consider switching to a more potent coupling reagent like HATU.[17][19] |

| Mass spec shows +14 Da adducts | Transesterification of Asp(OMe) side chain with IPA during washes after TFA deprotection. | Minimize IPA wash times or use DCM exclusively for washing after the deprotection step.[9] |

| Multiple peaks in HPLC of crude product with identical mass (-18 Da from target) | Aspartimide formation during final cleavage. | This is the primary side reaction.[6] Consider using a milder cleavage cocktail if compatible with other protecting groups. Optimize cleavage time and temperature (perform at 0°C). If the problem persists for a specific sequence, re-synthesis with a bulkier protecting group like Boc-Asp(OcHex)-OH may be necessary.[8] |

| Low final yield | Chain loss during repeated TFA deprotection steps. | Use a more acid-stable linker, such as the PAM linker, instead of the standard Merrifield linker.[9] |

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. Boc-Asp(OMe)-OH - Boc-L-天冬氨酸-4-甲酯 [sigmaaldrich.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

Application Note: Strategic Use of Boc-Asp(OMe)-OH in Boc-Chemistry Solid-Phase Peptide Synthesis

Abstract

The incorporation of aspartic acid (Asp) residues into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents a significant challenge due to the risk of aspartimide formation, a side reaction that compromises peptide purity and yield. This application note provides a comprehensive technical guide for the strategic utilization of Nα-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) in Boc-chemistry SPPS. We delve into the mechanistic underpinnings of aspartimide formation in the context of Boc-SPPS, contrasting it with the more commonly discussed base-catalyzed pathway in Fmoc-SPPS. This guide offers detailed, field-proven protocols for the coupling of Boc-Asp(OMe)-OH and outlines the critical, non-standard, two-stage cleavage and deprotection strategy required for the final peptide. By explaining the causality behind each experimental choice, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to navigate the complexities of synthesizing Asp-containing peptides.

The Enduring Challenge: Aspartimide Formation

Aspartimide formation is a notorious intramolecular side reaction in peptide synthesis, involving the cyclization of an aspartic acid residue to form a five-membered succinimide ring.[1] This process is highly problematic as the succinimide intermediate is susceptible to two subsequent reactions:

-

Epimerization: The α-carbon of the aspartimide ring is prone to racemization, leading to the incorporation of D-Asp residues into the peptide, which are often difficult to separate from the desired L-Asp product.[2]

-

Ring-Opening: The ring can be opened by nucleophiles (including water or amines from subsequent steps) at either the α- or β-carbonyl, resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3] This leads to a heterogeneous product that complicates purification and can alter the peptide's biological activity.[4]

The propensity for this side reaction is highly dependent on the C-terminal adjacent amino acid (the Asp-Xxx motif), with sterically unhindered residues like Glycine (Gly), Serine (Ser), and Alanine (Ala) being the most problematic.

A Tale of Two Chemistries: Acid vs. Base Catalysis

It is critical to distinguish the primary cause of aspartimide formation between the two major SPPS strategies:

-

Fmoc-SPPS: The reaction is predominantly base-catalyzed . It occurs during the repetitive Nα-Fmoc deprotection steps using piperidine, which facilitates the deprotonation of the backbone amide nitrogen, enabling its nucleophilic attack on the Asp side-chain ester.[1]

-